2-Chloro-6-methylnaphthalene
Description
2-Chloro-6-methylnaphthalene is a halogenated aromatic hydrocarbon featuring a naphthalene backbone substituted with a chlorine atom at position 2 and a methyl group at position 4. Its molecular formula is C₁₁H₉Cl, with a molecular weight of 176.64 g/mol. The chlorine substituent enhances electrophilic substitution reactivity, while the methyl group contributes to steric effects and hydrophobic properties .
Properties
Molecular Formula |
C11H9Cl |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-6-methylnaphthalene |
InChI |
InChI=1S/C11H9Cl/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 |
InChI Key |
WBIAGGDFPTWSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Chloro-6-methylnaphthalene with structurally related compounds, focusing on substituent effects:
Key Observations :
- Halogen vs. Alkyl Groups : Chlorine and bromine substituents increase molecular weight and alter reactivity compared to methyl or methoxy groups.
- Positional Effects : Substituents at position 2 (e.g., Cl, Br) direct electrophilic reactions to position 1 or 3, while methyl groups at position 6 sterically hinder adjacent positions .
Toxicity and Environmental Impact
Recent toxicological profiles (2024) highlight critical differences:
Industrial and Pharmaceutical Relevance
- This compound: Used in synthesizing nonsteroidal anti-inflammatory drug (NSAID) intermediates, though less directly than 6-methoxy-2-acetonaphthone (a Naproxen precursor) .
- Sulfonyl Chloride Derivatives : 6-Chloronaphthalene-2-sulfonyl chloride () serves in sulfonamide drug synthesis, leveraging its sulfonyl group for covalent enzyme inhibition .
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